N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a 2-(trifluoromethyl)benzamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology . Its molecular formula is C₁₃H₁₁F₃N₃O S₂, with a molecular weight of 337.37 g/mol (calculated based on analogous structures in ).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPTEKKEXEXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of ethylthiosemicarbazide with a suitable carboxylic acid derivative can yield the desired thiadiazole ring.
-
Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.
-
Attachment of the Benzamide Moiety: : The final step involves the coupling of the thiadiazole derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties, making this compound a potential candidate for crop protection.
Materials Science: The unique structural features of this compound can be exploited in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Nitro groups (e.g., in and ) enhance electron-withdrawing effects, which may stabilize interactions with enzyme active sites, as seen in antifungal and kinase-inhibiting analogs .
Sulfur-Containing Moieties
- The ethylsulfanyl group at position 5 is a common feature in several analogs (Table 1). This group contributes to sulfur-mediated interactions, such as hydrogen bonding or π-sulfur interactions, which are critical for binding to kinases like Abl .
Anticancer vs. Antifungal Activity
- Compounds with trifluoromethyl or nitro substituents (e.g., ) are linked to anticancer activity, whereas methoxyphenyl derivatives () show antifungal effects. This highlights the role of substituent positioning in determining biological targets .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methyl or methoxy analogs, favoring blood-brain barrier penetration .
- Molecular Weight : The target compound (337.37 g/mol) falls within the acceptable range for drug-likeness (<500 g/mol), unlike bulkier analogs like the compound in (440.41 g/mol), which may face bioavailability challenges .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C14H17F3N4S2
- Molecular Weight : 355.43 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H17F3N4S2 |
| Molecular Weight | 355.43 g/mol |
| Physical State | Solid (assumed) |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The mechanism often involves inhibition of bacterial enzymes, which is critical for their survival.
- Case Study : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Mycobacterium tuberculosis H37Rv, revealing minimum inhibitory concentrations (MICs) that suggest moderate activity compared to established antibiotics .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer properties. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.
- Research Findings : A review highlighted the structure-activity relationship (SAR) of benzimidazole-based derivatives, indicating that modifications to the thiadiazole ring can enhance anticancer activity .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is relevant for treating conditions like Alzheimer's disease.
- Inhibition Studies : The inhibition of AChE was measured using Ellman’s method, revealing IC50 values that indicate a promising profile compared to known inhibitors like rivastigmine .
Table 2: Biological Activity Overview
| Activity Type | Target Organism/Enzyme | Result |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC values ranging from 62.5 µM to 250 µM |
| Anticancer | Various cancer cell lines | Induced apoptosis; inhibited proliferation |
| Enzyme Inhibition | Acetylcholinesterase | IC50 values between 27.04 µM and 106.75 µM |
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets. For instance:
- Antimicrobial Mechanism : It may inhibit key enzymes involved in bacterial metabolism.
- Anticancer Mechanism : The compound might induce oxidative stress leading to apoptosis in cancer cells.
- Enzyme Inhibition Mechanism : Non-covalent interactions with the active site of AChE and BuChE are suggested based on molecular docking studies.
Q & A
Q. What are the optimized synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives with POCl₃ or other dehydrating agents under reflux (90–100°C).
- Step 2 : Coupling of the thiadiazole intermediate with 2-(trifluoromethyl)benzoyl chloride using coupling agents like EDCl/HOBt in DMF at 0–5°C.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water mixtures. Key parameters include solvent polarity (DMF, THF), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., trifluoromethyl resonance at ~110–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 363.36).
- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding patterns in crystal lattices.
- HPLC : To assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What primary pharmacological activities have been reported for this compound?
In vitro studies highlight:
- Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans via disruption of membrane integrity.
- Anticancer Effects : Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀: 12 µM) through caspase-3 activation and mitochondrial depolarization.
- Enzyme Inhibition : Suppression of carbonic anhydrase IX (CA-IX) with Ki values < 50 nM, relevant to tumor hypoxia pathways .
Advanced Research Questions
Q. What molecular mechanisms underlie its biological activity?
Mechanistic studies suggest:
- Enzyme Inhibition : Competitive binding to CA-IX active sites via sulfonamide coordination to zinc ions.
- Apoptosis Induction : Downregulation of CDK1/cyclin A2 and upregulation of Bax/Bak proteins, confirmed via Western blot and flow cytometry.
- Receptor Modulation : Allosteric inhibition of EGFR tyrosine kinase (IC₅₀: 0.8 µM) in kinase assays .
Q. How do structural modifications influence its potency and selectivity?
Structure-activity relationship (SAR) insights:
- Ethylsulfanyl Group : Replacing ethyl with methyl reduces lipophilicity (logP decreases by 0.5), lowering membrane permeability.
- Trifluoromethyl Substitution : Enhances binding to hydrophobic enzyme pockets (e.g., 10-fold higher affinity vs. non-fluorinated analogs).
- Thiadiazole Ring : Bioisosteric replacement with oxadiazole reduces antibacterial activity but improves metabolic stability .
Q. How can researchers resolve contradictions in reported biological data?
Discrepancies may arise from:
Q. What computational strategies aid in target identification?
Advanced methods include:
- Molecular Docking : AutoDock Vina simulations to predict binding modes with CA-IX (PDB: 3IAI) or EGFR (PDB: 1M17).
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess complex stability (RMSD < 2 Å).
- QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What strategies improve its pharmacokinetic profile?
Optimization approaches:
- Prodrug Design : Synthesize phosphate esters to enhance aqueous solubility (e.g., 5-fold increase at pH 7.4).
- Formulation : Nanoemulsions with Tween-80 or cyclodextrin inclusion complexes to boost oral bioavailability.
- Metabolic Stability : Introduce deuterium at labile C-H bonds to reduce CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
